CA-II Inhibition: Sulfamide vs Sulfamate Potency
In a direct head-to-head comparison using the ThermoFluor direct thermodynamic binding assay, five cognate sulfamate/sulfamide compound pairs were evaluated for inhibition of human carbonic anhydrase II (CA-II) [1]. The sulfamide derivatives were consistently far less potent than their sulfamate counterparts, with Kd-derived potency differences ranging from 25-fold (pair 7/8) to 1,200-fold (pair 3/4) across the five matched pairs [1]. This result independently confirmed an earlier colorimetric and esterase enzyme kinetics study (Maryanoff et al. J Med Chem 2005) that demonstrated the sulfamate group is markedly more potent for CA-II inhibition than the sulfamide group [2]. The magnitude of the potency gap means that for applications requiring potent CA-II inhibition, the sulfamate pharmacophore is strongly preferred; conversely, when CA-II activity must be avoided (e.g., to spare this ubiquitous isozyme), the sulfamide group is a strategic design choice precisely because of its diminished CA-II affinity.
| Evidence Dimension | Human carbonic anhydrase II (CA-II) inhibition potency — dissociation constant (Kd) ratio between bioisosteric sulfamate and sulfamide matched pairs |
|---|---|
| Target Compound Data | Sulfamide derivatives: Kd values markedly higher (weaker binding) than corresponding sulfamate derivatives |
| Comparator Or Baseline | Cognate sulfamate derivatives: Kd values 25- to 1,200-fold lower (tighter binding) than sulfamide counterparts across five matched pairs |
| Quantified Difference | 25-fold to 1,200-fold weaker CA-II inhibition by sulfamides versus sulfamates (depending on the specific pair). Range: factor 25 (pair 7/8) to factor 1,200 (pair 3/4) |
| Conditions | ThermoFluor direct binding assay (Matulis et al., Biochemistry 2005, 44, 5258); compounds 1–10 representing five cognate sulfamate/sulfamide pairs; measurement of Ka then conversion to Kd |
Why This Matters
For procurement of a zinc-binding warhead building block, this 25–1,200× potency differential defines a clear go/no-go decision boundary: purchase a sulfamate precursor for potent CA-II inhibition; purchase sulfamide when deliberate CA-II avoidance is required for isozyme selectivity.
- [1] Maryanoff BE, McComsey DF, Costanzo MJ, et al. Inhibition of carbonic anhydrase-II by sulfamate and sulfamide groups: an investigation involving direct thermodynamic binding measurements. J Med Chem. 2006;49(12):3520–3529. DOI: 10.1021/jm058279n. View Source
- [2] Maryanoff BE, McComsey DF, Costanzo MJ, et al. Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. J Med Chem. 2005;48(6):1941–1947. DOI: 10.1021/jm040124c. View Source
